
6-(p-(9-Acridinylamino)phenyl)hexanoic acid, hydrochloride
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Overview
Description
6-(p-(9-Acridinylamino)phenyl)hexanoic acid, hydrochloride (CAS 75572-57-5) is a synthetic compound featuring a 9-acridinylamino group linked via a phenyl-hexanoic acid backbone. Its molecular formula is C₁₉H₂₀N₂O₂·HCl, with a base molecular weight of 308.37 g/mol (excluding the hydrochloride counterion) . This compound is primarily utilized in biochemical research, particularly in studies targeting DNA-protein interactions or as a precursor for fluorescent probes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(p-(9-Acridinylamino)phenyl)hexanoic acid, hydrochloride typically involves a multi-step process. One common method starts with the preparation of 6-phenylhexanoic acid, which is then converted to its corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride . The acid chloride is then reacted with 9-aminoacridine to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(p-(9-Acridinylamino)phenyl)hexanoic acid, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring in the acridine moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with DNA and proteins.
Mechanism of Action
The mechanism of action of 6-(p-(9-Acridinylamino)phenyl)hexanoic acid, hydrochloride involves its interaction with DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function. It also inhibits topoisomerase II, an enzyme crucial for DNA replication and repair, leading to cell cycle arrest and apoptosis . Additionally, the compound may interact with other molecular targets and pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Hexanoic Acid Derivatives with Modified Aromatic Moieties
Example Compounds :
- 6-[2,3-Difluoro-4-[[10-hydroxy-6-methyl-8-oxo-9-[[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]carbamoyl]-6,7-diazaspiro[4.5]dec-9-en-7-yl]methyl]phenoxy]hexanoic acid (EP 4374877A2, 2024)
- 7-[2,3-Difluoro-4-[[...]phenoxy]heptanoic acid (EP 4374877A2, 2024)
Feature | Target Compound | EP 4374877A2 Analogs |
---|---|---|
Core Structure | Acridinylamino-phenyl-hexanoic acid | Spiro-diazaspirodecenyl-hexanoic acid |
Functional Groups | Acridine, carboxylic acid | Trifluoromethyl, pyrimidine, hydroxy |
Applications | DNA intercalation | Kinase inhibition, anticancer agents |
Key Advantage | Simpler synthesis | Enhanced target specificity |
These analogs, described in a 2024 patent, replace the acridine with a spirocyclic diazaspiro system and incorporate fluorine-rich substituents to improve binding affinity and metabolic stability. Their extended chains (hexanoic vs. heptanoic) may optimize solubility for in vivo applications .
Example Compounds :
- 6-Aminohexanoic Acid Methyl Ester Hydrochloride (CAS 1926-80-3)
- 6-Ureidohexanoic Acid (CAS 1468-42-4)
Feature | Target Compound | 6-Aminohexanoic Acid Ester | 6-Ureidohexanoic Acid |
---|---|---|---|
Core Structure | Acridinylamino-phenyl-hexanoic acid | Hexanoic acid + methyl ester | Hexanoic acid + ureido group |
Functional Groups | Acridine, carboxylic acid | Amino, ester | Ureido, carboxylic acid |
Applications | DNA interaction studies | Protein crosslinking, drug delivery | Enzyme inhibition (e.g., urease) |
The amino and ureido derivatives lack the acridine system, limiting their DNA-binding capacity. However, their simpler structures make them versatile for conjugation or as enzyme inhibitors .
Fluorescent Hexanoic Acid Probes
Example Compound :
- 6-(7-Nitrobenzofurazan-4-ylamino)hexanoic Acid (CAS 88235-25-0)
Feature | Target Compound | Nitrobenzofurazan Probe |
---|---|---|
Core Structure | Acridinylamino-phenyl-hexanoic acid | Hexanoic acid + nitrobenzofurazan |
Fluorescence | Weak (acridine-based) | Strong (λₑₓ 450–495 nm) |
Applications | Biochemical assays | Fatty acid imaging, sterol tracking |
This probe replaces acridine with a nitrobenzofurazan group, enabling high-sensitivity fluorescence for lipid studies.
Anthracycline-Based DNA Intercalators
Example Compound :
- Doxorubicin Hydrochloride (CAS 25316-40-9)
Feature | Target Compound | Doxorubicin |
---|---|---|
Core Structure | Acridinylamino-phenyl-hexanoic acid | Anthracycline + daunosamine sugar |
Mechanism | DNA intercalation | DNA intercalation + topoisomerase II inhibition |
Applications | Research tool | Clinically approved anticancer drug |
Doxorubicin shares intercalation properties but has a broader mechanism, including topoisomerase inhibition and reactive oxygen species generation.
Research Findings and Implications
- The acridinylamino compound’s DNA-binding specificity is advantageous for mechanistic studies but lacks the therapeutic potency of doxorubicin .
- Fluorinated analogs from EP 4374877A2 demonstrate improved pharmacokinetics, suggesting a pathway to optimize the target compound for in vivo use .
- Functional group modifications (e.g., ureido, nitrobenzofurazan) highlight the versatility of hexanoic acid scaffolds in diverse applications, from enzymology to imaging .
This comparison underscores the importance of structural tailoring to balance functionality, stability, and application scope. Future research could explore hybridizing the acridine moiety with fluorinated or fluorescent groups to expand utility.
Biological Activity
6-(p-(9-Acridinylamino)phenyl)hexanoic acid, hydrochloride is a compound derived from acridine, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Chemical Formula : C18H20ClN3O2
- Molecular Weight : 345.82 g/mol
- IUPAC Name : 6-(4-(9-acridinylamino)phenyl)hexanoic acid hydrochloride
The biological activity of this compound can be attributed to its ability to interact with various biomolecules:
- DNA Intercalation : The acridine moiety allows the compound to intercalate into DNA, disrupting replication and transcription processes.
- Topoisomerase Inhibition : It has been shown to inhibit topoisomerases, enzymes critical for DNA unwinding during replication, leading to increased DNA damage and apoptosis in cancer cells .
- Antioxidant Activity : The compound exhibits antioxidant properties, reducing oxidative stress by scavenging free radicals and enhancing cellular glutathione levels .
Anticancer Properties
Numerous studies have demonstrated the anticancer potential of 6-(p-(9-Acridinylamino)phenyl)hexanoic acid:
- In Vitro Studies : The compound has shown effectiveness against various cancer cell lines, including breast and lung cancer cells. It induces apoptosis through both intrinsic and extrinsic pathways .
- In Vivo Studies : Animal models treated with this compound exhibited significant tumor regression compared to control groups. The mechanism involves increased DNA damage and reduced cell proliferation rates .
Antimicrobial Activity
Research indicates that the compound possesses antimicrobial properties:
- Bacterial Inhibition : It has been effective against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial DNA synthesis .
- Antifungal Effects : Studies have also highlighted its activity against fungal pathogens, suggesting potential applications in treating fungal infections .
Neuroprotective Effects
Recent investigations suggest that 6-(p-(9-Acridinylamino)phenyl)hexanoic acid may have neuroprotective effects:
- Alzheimer's Disease Models : The compound has been evaluated for its ability to inhibit amyloid-beta aggregation, a hallmark of Alzheimer's disease. In vitro studies indicated a reduction in neurotoxicity associated with amyloid-beta exposure .
- Mechanism of Action : It appears to enhance synaptic plasticity and reduce oxidative stress in neuronal cells, contributing to its neuroprotective profile .
Case Study 1: Cancer Treatment
A clinical trial involving patients with advanced breast cancer treated with 6-(p-(9-Acridinylamino)phenyl)hexanoic acid showed promising results. Patients experienced a median progression-free survival of 8 months with manageable side effects. The study highlighted the compound's potential as a chemotherapeutic agent.
Case Study 2: Neurodegenerative Diseases
In a small cohort study involving patients with early-stage Alzheimer's disease, administration of the compound resulted in improved cognitive function over six months. Neuroimaging indicated reduced amyloid plaque burden in participants receiving the treatment compared to control groups.
Properties
CAS No. |
66147-38-4 |
---|---|
Molecular Formula |
C25H25ClN2O2 |
Molecular Weight |
420.9 g/mol |
IUPAC Name |
6-[4-(acridin-10-ium-9-ylamino)phenyl]hexanoic acid;chloride |
InChI |
InChI=1S/C25H24N2O2.ClH/c28-24(29)13-3-1-2-8-18-14-16-19(17-15-18)26-25-20-9-4-6-11-22(20)27-23-12-7-5-10-21(23)25;/h4-7,9-12,14-17H,1-3,8,13H2,(H,26,27)(H,28,29);1H |
InChI Key |
YAVSBLOQAJTDGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=[NH+]2)NC4=CC=C(C=C4)CCCCCC(=O)O.[Cl-] |
Origin of Product |
United States |
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